![molecular formula C16H15F3N2S B2443510 1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea CAS No. 478861-49-3](/img/structure/B2443510.png)

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

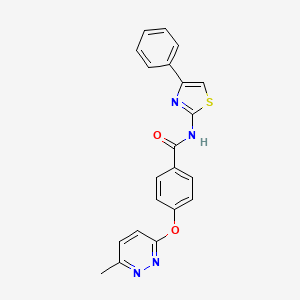

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been found to possess antioxidant and free radical scavenging properties, making it a promising candidate for various research applications. In

Aplicaciones Científicas De Investigación

Chemical Coordination and Structure

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, as part of the thiourea derivatives family, has been extensively studied for its chemical, coordination properties, and structure. These compounds exhibit significant applications as ligands in coordination chemistry due to the impact nitrogen substituents have on hydrogen-bonding interactions. This affects their coordination properties, making them useful in creating novel applications with transition metal complexes. Their biological properties have also garnered attention, suggesting an interdisciplinary approach combining chemistry and biology for future applications (Saeed, Flörke, & Erben, 2014).

Environmental and Biological Sensing

Thiourea derivatives, including 1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, have promising roles in environmental and biological sensing. Their nucleophilic S- and N- sites facilitate inter- and intramolecular hydrogen bonding, making them effective chemosensors for detecting various pollutants and biological analytes. Recent studies have highlighted their application in detecting anions and neutral analytes in environmental, biological, and agricultural samples, showcasing their potential in creating sensitive, selective, and straightforward chemosensors (Al-Saidi & Khan, 2022).

Medicinal and Biological Applications

The biological activity of thiourea derivatives extends into medicinal chemistry, where they have shown potential in drug design, particularly as anti-inflammatory agents. Molecular docking studies have revealed that certain thiourea derivatives have high binding potential to interact with enzymes like COX-1, COX-2, and 5-LOX. This suggests their utility in developing new therapeutic agents with improved drug-likeness and efficacy against inflammatory diseases (Nikolic, Mijajlovic, & Nedeljković, 2022).

Gold Leaching in Mining

Beyond biomedical applications, thiourea derivatives are also explored in the mining industry, specifically in gold leaching processes. Compared to traditional cyanide leaching, thiourea presents a less toxic and potentially more efficient alternative for gold extraction. Studies have reviewed operational conditions and environmental impacts, suggesting the viability of thiourea in improving gold recovery processes, albeit challenges related to reagent stability and environmental considerations remain (Borda & Torres, 2022).

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2S/c1-10-7-11(2)9-12(8-10)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWLWEQLZWIMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)

![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)

![N1-(2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2443432.png)

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)